4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Description
4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a complex organic compound, known for its distinctive chemical structure, which includes both pyrazolo and benzoic acid moieties
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3/c1-12-19-17(20(23)24)11-18(14-4-3-5-16(10-14)30-2)25-21(19)27(26-12)15-8-6-13(7-9-15)22(28)29/h3-11,20H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYBFPAXGKJXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid often involves multi-step organic reactions. Initially, the preparation might begin with the construction of the 1H-pyrazolo[3,4-b]pyridine core via cyclization reactions involving 3-methoxyphenyl hydrazine and appropriate diketone precursors. Subsequent steps might include selective methylation, introduction of the difluoromethyl group, and finally, coupling with a benzoic acid derivative under optimized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate large-scale chemical reactors with precise control over reaction parameters such as temperature, pressure, and pH. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification to ensure a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid can undergo several types of chemical reactions:
Oxidation: : The methoxyphenyl group can be susceptible to oxidative conditions, forming phenolic derivatives.
Reduction: : Reduction reactions might target the difluoromethyl or the pyrazolo core, potentially breaking or modifying the ring structure.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at positions ortho- or para- to the substituent groups.
Common Reagents and Conditions
Typical reagents may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl groups under appropriate catalytic conditions.
Major Products
Major products formed depend largely on the reaction conditions but can include oxidized, reduced, or substituted derivatives maintaining the core pyrazolo and benzoic acid structure.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a starting material or intermediate in synthesizing more complex molecules, including potential pharmaceuticals or agrochemicals.
Biology
Biologically, derivatives of this compound could be explored for their activity against certain enzymes or receptors, possibly leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its analogs might be investigated for anti-inflammatory, anticancer, or antimicrobial properties. Their ability to interact with biological macromolecules makes them promising candidates in drug discovery.
Industry
Industrial applications could include its use in the development of new materials with unique physical or chemical properties, leveraging its distinct molecular framework.
Mechanism of Action
The compound's mechanism of action would involve interactions at the molecular level, targeting specific pathways. For instance, it might inhibit or activate enzymes by binding to their active sites, or alter receptor function, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)-2-methoxyphenylpyrazolo[3,4-b]pyridine: : Shares the pyrazolo[3,4-b]pyridine core but differs in substituents.
3-Methyl-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the difluoromethyl and benzoic acid groups.
Uniqueness
What sets 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid apart is the precise arrangement of functional groups, influencing its reactivity and potential biological activity. This unique structure might confer superior selectivity or efficacy in its applications compared to its analogs.
There you have it—a detailed exploration of 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid. Intrigued to dive deeper into any specific section?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
